CL-82198 hydrochloride is a small molecule specifically designed to inhibit the activity of matrix metalloproteinase-13 (MMP-13) []. MMPs are a group of enzymes involved in breaking down components of the extracellular matrix, the network that provides structural support to tissues. While MMP activity is crucial for normal physiological processes like wound healing and tissue remodeling, excessive or uncontrolled MMP activity can contribute to various pathological conditions [].
Studies have shown CL-82198 hydrochloride to be a potent and selective inhibitor of MMP-13. In vitro experiments demonstrated that it inhibited MMP-13 activity by 89% at a concentration of 10 μg/mL, while exhibiting no significant activity against other MMPs like MMP-1, MMP-9, or the related enzyme TACE (tumor necrosis factor-alpha converting enzyme) []. This selectivity is attributed to CL-82198 hydrochloride's ability to bind within the S1' pocket of MMP-13, a specific binding site crucial for enzyme activity [].
The selective inhibition of MMP-13 by CL-82198 hydrochloride makes it a valuable tool for scientific research in various areas:
By selectively blocking MMP-13 activity, researchers can investigate its specific role in various biological processes, including cartilage degradation in osteoarthritis, progression of certain cancers, and neurodegenerative diseases [, ].
CL-82198 hydrochloride can be used to develop in vitro and in vivo models of diseases associated with excessive MMP-13 activity. This allows scientists to study disease progression and test potential therapeutic strategies targeting MMP-13 [].
The ability of CL-82198 hydrochloride to inhibit MMP-13 makes it a lead compound for developing new drugs for treating conditions where MMP-13 activity is a contributing factor. By studying its mechanism of action and chemical structure, researchers can develop more potent and specific MMP-13 inhibitors for therapeutic use [].
N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride has the molecular formula C17H23ClN2O3 and a molecular weight of approximately 338.83 g/mol. Its structure features a benzofuran moiety linked to a morpholine group via a butyl chain, which contributes to its pharmacological properties. The compound is classified as a hydrochloride salt, enhancing its solubility in aqueous environments .
CL-82198 hydrochloride acts as a selective inhibitor of MMP-13. It binds to the enzyme's S1' pocket, preventing the natural substrate from binding and subsequent cleavage. This inhibition reduces the degradation of cartilage, a key feature of OA [].
Studies have shown that CL-82198 hydrochloride effectively inhibits MMP-13 activity in vitro and demonstrates minimal inhibitory effects on other MMPs, highlighting its selectivity [, ].
N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride has demonstrated selective inhibition of matrix metalloproteinase-13 (MMP-13), which is implicated in various pathological conditions including arthritis and cancer metastasis. In vitro studies have shown that it inhibits MMP-13 activity without significantly affecting other related enzymes such as MMP-1 and MMP-9 . This selectivity suggests potential therapeutic applications in diseases where MMP-13 plays a critical role.
Several synthetic routes have been developed for producing N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride. Notable methods include:
The primary application of N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride lies in its role as a selective inhibitor of MMP-13, making it a candidate for therapeutic development in:
Interaction studies have shown that N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride interacts specifically with MMP-13 through binding within its active site. NMR binding studies revealed that it occupies the S1’ pocket of MMP-13, which is crucial for its selectivity against other metalloproteinases . These interactions highlight its potential for further optimization and development into therapeutic agents.
Several compounds share structural similarities with N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Key Features |
---|---|---|
6-hydroxy-3-methyl-7-morpholin-4-ylmethyl-benzofuran | 25157-54-4 | Hydroxy group enhances solubility |
N-(4-piperidinobutyl)-1-benzofuran-2-carboxamide | 1188890-36-X | Piperidine ring instead of morpholine |
N-(3-morpholinopropyl)-1-benzofuran-2-carboxamide | 1188890-X | Shorter propyl chain |
N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride stands out due to its selective inhibition profile against MMPs, particularly MMP-13, which may not be observed in other similar compounds.
The compound N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride possesses a systematically derived International Union of Pure and Applied Chemistry name that precisely describes its molecular architecture [1]. The free base form is designated as N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide, while the hydrochloride salt form includes the additional hydrochloride designation [2] [1] [3].
This compound is known by several alternative chemical names and synonyms throughout the scientific literature. Common synonyms include N-(4-Morpholinobutyl)benzofuran-2-carboxamide hydrochloride, N-[4-(4-morpholinyl)butyl]-1-benzofuran-2-carboxamide hydrochloride, and 2-Benzofurancarboxamide, N-[4-(4-morpholinyl)butyl]- hydrochloride [3]. The research designation CL-82198 hydrochloride is frequently employed in biological and pharmacological studies [3] [4] [5].
Additional nomenclature variations documented in chemical databases include Benzofuran-2-carboxylic acid (4-morpholin-4-yl-butyl)-amide and N-4-morpholinobutyl benzofuran-2-carboxamide hydrochloride [3]. These naming conventions reflect the systematic approach to describing the compound's structural components, incorporating the benzofuran core, carboxamide linkage, butyl chain, and morpholine ring system.
The compound is registered with multiple chemical registry numbers and database identifiers that facilitate its identification across various chemical information systems. The Chemical Abstracts Service registry number for the free base form is 307002-71-7 [2] [3] [6] [4], while the hydrochloride salt form carries the Chemical Abstracts Service number 1188890-36-9 [1] [5] [7].
Critical molecular descriptors include the Standard International Chemical Identifier, which for the free base is InChI=1S/C17H22N2O3/c20-17(16-13-14-5-1-2-6-15(14)22-16)18-7-3-4-8-19-9-11-21-12-10-19/h1-2,5-6,13H,3-4,7-12H2,(H,18,20) [2]. The corresponding Standard International Chemical Identifier Key is KUJQEQAVMNFFAO-UHFFFAOYSA-N for the free base [2]. For the hydrochloride salt, the International Chemical Identifier Key is PIOACXKZWXHBRB-UHFFFAOYSA-N [1] [5] [7].
The compound is catalogued in major chemical databases including PubChem with the Compound Identifier 16760373 for the hydrochloride salt form [1] [7]. The Molecular Design Limited number MFCD09753278 provides additional database cross-referencing capabilities [4]. These standardized identifiers ensure unambiguous identification across global chemical information systems and facilitate automated database searches and chemical structure matching.
The molecular formula for the free base form of N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide is C₁₇H₂₂N₂O₃, representing a precise atomic composition of seventeen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and three oxygen atoms [2] [3] [6] [4]. The corresponding molecular weight for the free base is 302.37 grams per mole [2] [3] [6] [4].
The hydrochloride salt form possesses the molecular formula C₁₇H₂₃ClN₂O₃, incorporating an additional hydrogen and chlorine atom through salt formation [1] [5] [7]. This results in a molecular weight of 338.83 grams per mole for the hydrochloride salt [5] [7], representing an increase of 36.46 grams per mole compared to the free base form.
The molecular weight analysis reveals important structural insights regarding the compound's composition. The benzofuran core contributes significantly to the overall molecular framework, while the morpholine ring and butyl linker provide additional structural complexity. The hydrochloride salt formation enhances aqueous solubility properties while maintaining the core structural integrity of the parent molecule [8] [4].
The benzofuran core represents a fundamental structural component consisting of a fused benzene and furan ring system [9] [10] [11]. This heterocyclic framework exhibits a planar arrangement with the oxygen atom positioned at the 1-position of the five-membered furan ring, which is fused to the benzene ring to create a rigid bicyclic structure [11]. The benzofuran core demonstrates considerable stability under standard laboratory conditions and contributes significantly to the compound's overall chemical and biological properties [10].
The aromatic character of the benzofuran system provides electron delocalization across both ring systems, resulting in characteristic ultraviolet absorption properties and nuclear magnetic resonance chemical shifts [10] [12]. The benzofuran moiety serves as an electron-rich aromatic system that can participate in various intermolecular interactions, including π-π stacking arrangements and hydrogen bonding interactions through its oxygen heteroatom [12].
Structural analysis reveals that the carboxamide group is attached at the 2-position of the benzofuran ring, creating a conjugated system that extends electron delocalization beyond the core aromatic framework [13]. This positioning allows for optimal geometric arrangement of the amide functionality while maintaining the planarity necessary for effective aromatic interactions [13]. The benzofuran-2-carboxamide structural motif is recognized as a privileged scaffold in medicinal chemistry due to its ability to adopt favorable binding conformations with biological targets [10] [12].
The morpholine ring constitutes a six-membered saturated heterocycle containing both nitrogen and oxygen heteroatoms positioned at the 1,4-positions, creating a distinctive chemical environment [14] [15] [16]. This heterocyclic structure adopts a chair conformation similar to cyclohexane, with the heteroatoms providing specific chemical reactivity patterns and conformational preferences [14] [15].
The morpholine ring exhibits dual chemical character, functioning both as a weak base through the nitrogen atom and as an ether through the oxygen atom [14] [15]. The nitrogen atom possesses a lone pair of electrons that can participate in hydrogen bonding interactions and coordination with metal centers, while the oxygen atom provides additional polar character to the ring system [14] [15]. The measured pKa values for morpholine derivatives typically range from 8.3 to 8.7, indicating moderate basicity [15].
Conformational analysis of the morpholine ring reveals that the chair conformation is strongly preferred, with the nitrogen and oxygen atoms occupying equatorial-like positions to minimize steric interactions [17]. Nuclear magnetic resonance spectroscopy demonstrates characteristic chemical shifts for the morpholine protons, with the protons adjacent to nitrogen appearing at approximately 2.4-2.6 parts per million and those adjacent to oxygen at 3.6-3.8 parts per million [17] [18]. The morpholine ring provides significant hydrophilic character to the overall molecular structure while maintaining conformational rigidity [15].
The butyl linker chain connecting the carboxamide nitrogen to the morpholine ring consists of four methylene units arranged in a linear configuration [2] [1]. This alkyl chain provides conformational flexibility to the molecule, allowing rotation around the carbon-carbon single bonds while maintaining the overall connectivity between the benzofuran core and morpholine terminus [19] [20].
The butyl chain adopts various conformational states in solution, with gauche and trans arrangements around individual carbon-carbon bonds contributing to the overall molecular flexibility [19]. Computational studies suggest that the extended all-trans conformation represents one of several accessible low-energy conformations, while gauche arrangements around specific bonds may be favored due to intramolecular interactions [19].
The length of the four-carbon chain provides optimal spacing between the benzofuran carboxamide and morpholine components, allowing both structural elements to participate in binding interactions without significant steric interference [20]. Infrared spectroscopy of the butyl chain reveals characteristic carbon-hydrogen stretching vibrations in the 2850-2950 wavenumber region, with specific frequencies depending on the local conformational environment of individual methylene groups [19]. The flexibility imparted by the butyl linker is crucial for the compound's ability to adopt bioactive conformations when interacting with target proteins [20].
The hydrochloride salt form results from the protonation of the morpholine nitrogen atom by hydrochloric acid, creating a stable ionic complex with enhanced water solubility properties [21] [8] [4]. The salt formation occurs through acid-base interaction between the basic morpholine nitrogen and hydrochloric acid, resulting in the formation of a morpholinium chloride species [8].
The hydrochloride salt demonstrates significantly improved aqueous solubility compared to the free base form, with reported solubility values exceeding 25 milligrams per milliliter in water and greater than 10 milligrams per milliliter in dimethyl sulfoxide [4] [5] [7]. This enhanced solubility profile makes the hydrochloride salt form particularly suitable for biological assays and pharmaceutical formulations [8].
Stability studies indicate that the hydrochloride salt maintains its chemical integrity when stored under appropriate conditions, with recommended storage at 2-8°C in a desiccated environment [21] [4]. The salt form exhibits good thermal stability up to moderate temperatures but may undergo disproportionation under certain solvent conditions, particularly in polar protic solvents that can alter the solution pH [21]. Nuclear magnetic resonance analysis reveals characteristic downfield shifts for protons in the vicinity of the protonated morpholine nitrogen, confirming salt formation and providing analytical verification of the ionic state [8].
The solubility characteristics of N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride demonstrate a marked enhancement compared to the free base form, primarily attributed to the ionic nature of the hydrochloride salt [8] [4] [5]. The hydrochloride salt exhibits excellent aqueous solubility, with documented values of 25 milligrams per milliliter in water and greater than 10 milligrams per milliliter in dimethyl sulfoxide [4] [5] [7].
The compound demonstrates favorable solubility in polar aprotic solvents, with dimethyl sulfoxide representing the preferred solvent for stock solution preparation and biological assays [4] [5]. Solutions prepared in dimethyl sulfoxide maintain stability for extended periods when stored at -20°C, with documented stability for up to six months under these conditions [4]. The enhanced aqueous solubility of the hydrochloride salt facilitates its use in biological systems and pharmaceutical formulations where water compatibility is essential [8].
pH-dependent solubility studies reveal that the compound's solubility profile is influenced by solution pH, with maximum solubility observed under acidic conditions where the morpholine nitrogen remains protonated [8]. The log P value for the hydrochloride salt is significantly lower than that of the free base, indicating reduced lipophilicity and increased hydrophilic character following salt formation [8]. This solubility enhancement occurs without compromising the compound's membrane permeability characteristics, as demonstrated by favorable Caco-2 cell monolayer permeability studies [22].
The stability profile of N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride indicates robust chemical integrity under standard laboratory storage conditions [4] [5]. The compound maintains stability for a minimum of two years from the date of purchase when stored as supplied, with solutions in dimethyl sulfoxide demonstrating stability for up to six months at -20°C [4].
Thermal stability analysis reveals that the compound can withstand moderate temperature exposure without significant degradation, though storage at reduced temperatures (2-8°C) is recommended for optimal stability [4] [5]. The compound exhibits a predicted boiling point of 515.6 ± 40.0°C, indicating thermal stability under normal handling conditions [4]. The density is calculated as 1.159 ± 0.06 grams per cubic centimeter [4].
Potential degradation pathways include hydrolysis of the carboxamide bond under extreme pH conditions and oxidative degradation of the morpholine ring under oxidizing conditions [23] . The compound demonstrates stability across a pH range suitable for biological applications, though extreme acidic or basic conditions should be avoided to prevent hydrolytic degradation . Metabolic stability studies in liver microsomes indicate moderate to high stability depending on the species, with stability following the order: dogs > humans > rodents [22].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride [8] [25] [17]. The ¹H nuclear magnetic resonance spectrum of the hydrochloride salt demonstrates characteristic downfield shifts for protons in proximity to the protonated morpholine nitrogen [8]. The morpholine ring protons appear as distinct multiplets, with the protons adjacent to nitrogen typically observed at 2.8-3.2 parts per million and those adjacent to oxygen at 3.6-3.8 parts per million [17] [18].
The benzofuran aromatic protons exhibit characteristic chemical shifts in the 7.0-8.0 parts per million region, with specific splitting patterns reflecting the substitution pattern of the aromatic system [25] [26]. The carboxamide proton appears as a broad signal around 6.0-7.0 parts per million, often broadened due to exchange with solvent or temperature-dependent conformational effects [25]. The butyl chain methylene protons appear as complex multiplets in the 1.5-3.0 parts per million region [25].
Irritant